Product packaging for Mephedrone metabolite M2(Cat. No.:CAS No. 121487-20-5)

Mephedrone metabolite M2

Cat. No.: B054561
CAS No.: 121487-20-5
M. Wt: 193.2 g/mol
InChI Key: GQPNWVMRRHBQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mephedrone metabolite M2, also known as 4'-carboxy-mephedrone, is a primary carboxylic acid metabolite of the synthetic cathinone mephedrone (4-methylmethcathinone). This high-purity analytical reference standard is essential for researchers in forensic and clinical toxicology, enabling the accurate identification and quantification of mephedrone consumption. Its primary research application is as a key biomarker in urine, serum, and other biological matrices to confirm mephedrone intake, providing a longer detection window than the parent compound. The metabolic pathway involves the initial oxidation of the para-methyl group to form the intermediate 4'-hydroxymephedrone, which is subsequently oxidized to the stable carboxylic acid derivative, M2. This metabolite is pharmacologically inactive at typical monoamine transporters, making it an ideal marker for distinguishing drug exposure from potential in vitro degradation or sample adulteration. Researchers utilize this compound for developing and validating sensitive LC-MS/MS and GC-MS analytical methods, conducting pharmacokinetic studies, and performing retrospective drug surveillance. Supplied with comprehensive analytical data, including Certificate of Analysis (CoA) with HPLC-UV purity and mass spectrometry confirmation, this compound is an indispensable tool for advancing the understanding of synthetic cathinone metabolism, disposition, and detection.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B054561 Mephedrone metabolite M2 CAS No. 121487-20-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121487-20-5

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

2-amino-3-(4-methylphenyl)-3-oxopropanoic acid

InChI

InChI=1S/C10H11NO3/c1-6-2-4-7(5-3-6)9(12)8(11)10(13)14/h2-5,8H,11H2,1H3,(H,13,14)

InChI Key

GQPNWVMRRHBQNW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(C(=O)O)N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(=O)O)N

Synonyms

Phenylalanine, 4-methyl--bta--oxo-

Origin of Product

United States

Enzymology and Reaction Mechanisms of Mephedrone Metabolite M2 Formation

Phase I Metabolic Pathways Leading to Mephedrone (B570743) Metabolite M2

The initial phase of mephedrone metabolism involves the introduction or unmasking of functional groups, preparing the molecule for subsequent reactions. The formation of the M2 metabolite, 4'-hydroxytolyl-mephedrone, is a primary event in this phase. nih.govnih.gov This transformation occurs through the hydroxylation of the 4-methyl group on the phenyl ring, a reaction also described as benzylic oxidation. nih.govresearchgate.net

Role of Cytochrome P450 Enzymes in Mephedrone Metabolite M2 Formation

The enzymatic catalysis of Phase I reactions, particularly oxidative transformations, is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. researchgate.net Research has consistently shown that CYP enzymes are responsible for the metabolism of mephedrone, including the hydroxylation of the tolyl group to produce the M2 metabolite. frontiersin.orgnih.govwikipedia.org This oxidative reaction is a crucial step that increases the polarity of the parent compound.

Specific Cytochrome P450 Isoforms Implicated in 4'-Methyl Hydroxylation

Within the diverse CYP superfamily, specific isoforms exhibit varying affinities for mephedrone. In vitro studies utilizing human liver microsomes and cDNA-expressed CYP enzymes have identified CYP2D6 as the principal isoform responsible for the Phase I metabolism of mephedrone. nih.govresearchgate.netnih.gov This includes the specific 4'-methyl hydroxylation reaction that leads to the formation of 4'-hydroxytolyl-mephedrone (M2). frontiersin.orgwikipedia.orgresearchgate.net While CYP2D6 is the main contributor, minor involvement of other NADPH-dependent enzymes has also been suggested. researchgate.netnih.gov In studies of related cathinones, other isoforms like CYP2C19 have shown activity in hydroxylating the aromatic ring, but for mephedrone, the evidence strongly points to CYP2D6 as the key enzyme. uantwerpen.be

Table 1: Key Enzymes in the Phase I Formation of this compound (4'-hydroxytolyl-mephedrone)
Enzyme SuperfamilyPrimary IsoformMetabolic ReactionReference
Cytochrome P450 (CYP)CYP2D64'-Methyl Hydroxylation (Benzylic Oxidation) nih.govresearchgate.netfrontiersin.orgnih.govwikipedia.org

Phase II Metabolic Pathways Involving this compound

Following its formation in Phase I, the 4'-hydroxytolyl-mephedrone metabolite (M2) undergoes Phase II metabolic reactions. These conjugation pathways involve the attachment of endogenous molecules to the newly formed hydroxyl group, which further increases the water solubility of the metabolite, facilitating its elimination from the body. wikipedia.orguniroma1.it

Glucuronidation of this compound

Glucuronidation is a major Phase II conjugation reaction for the M2 metabolite. The hydroxyl group introduced during Phase I serves as an attachment point for glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netnih.gov The resulting glucuronide conjugate is significantly more polar and is readily excreted in urine. researchgate.netmdpi.com In vitro studies on similar cathinones have shown that the hydroxyl position on the tolyl moiety is highly accessible for glucuronidation. nih.govmdpi.com The detection of glucuronide conjugates of hydroxylated mephedrone metabolites confirms this as a significant metabolic pathway. researchgate.netresearchgate.netfrontiersin.org

Other Conjugation Reactions of this compound

In addition to glucuronidation, the M2 metabolite can also undergo sulfation. This process involves the conjugation of a sulfonate group to the hydroxyl moiety, catalyzed by sulfotransferase (SULT) enzymes. wikipedia.org This reaction, like glucuronidation, enhances the hydrophilicity of the metabolite. Studies have indicated that a minor portion of the 4'-hydroxytolyl-mephedrone metabolite is subject to sulfo-conjugation. uniroma1.it While other novel conjugation reactions, such as succinylation, have been reported for different mephedrone metabolites, evidence for such pathways for the M2 metabolite specifically has not been established. researchgate.net

Table 2: Phase II Conjugation Reactions of this compound
Conjugation ReactionEnzyme FamilyEndogenous SubstrateSignificanceReference
GlucuronidationUDP-glucuronosyltransferases (UGTs)Glucuronic AcidMajor pathway researchgate.netnih.govmdpi.com
SulfationSulfotransferases (SULTs)SulfateMinor pathway wikipedia.orguniroma1.it

In Vitro Research Methodologies for Mephedrone Metabolite M2

Utilization of Human Liver Microsomes (HLM) in Mephedrone (B570743) Metabolite M2 Studies

Human liver microsomes (HLM) are vesicles of the endoplasmic reticulum obtained from homogenized and centrifuged human liver tissue. thermofisher.comxenotech.com They are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them an essential tool for studying the initial biotransformation of mephedrone. thermofisher.comxenotech.com

In the context of mephedrone metabolism, HLM incubations have been instrumental in identifying the primary metabolic pathways. researchgate.netnih.gov Research has shown that mephedrone undergoes several key reactions in HLM, including N-demethylation, hydroxylation of the tolyl group, and reduction of the β-keto group. researchgate.netnih.gov Specifically, the formation of the hydroxytolyl-mephedrone metabolite, often a precursor to or related to M2 depending on the specific nomenclature of the study, is a prominent reaction observed in HLM. researchgate.netnih.gov

Studies utilizing HLM typically involve incubating mephedrone with the microsomal preparation in the presence of necessary cofactors, such as the NADPH-regenerating system, to support the activity of CYP enzymes. frontiersin.org The resulting mixture is then analyzed using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed. For instance, a mono-hydroxylated metabolite, designated as M2 in some studies, has been identified as an abundant species in these in vitro systems. nih.gov The fragmentation pattern of this M2 metabolite often shows a loss of water, which aids in its structural elucidation. nih.gov Furthermore, HLM have been used to investigate the formation of Phase II metabolites, such as glucuronide conjugates of hydroxylated mephedrone metabolites. nih.gov

Table 1: Key Findings from HLM Studies on Mephedrone Metabolism

FindingDescriptionAnalytical Method
Identification of Primary Metabolites HLM incubations revealed the formation of major Phase I metabolites, including hydroxytolyl-mephedrone and nor-mephedrone. researchgate.netnih.govLC-MS/MS, UPLC-QTOF/MS
Abundance of Hydroxylated Metabolite (M2) A mono-hydroxylated metabolite (M2) was found to be a major product of mephedrone metabolism in HLM. nih.govLC-HRMS
Formation of Phase II Conjugates Glucuronide conjugates of hydroxylated mephedrone metabolites have been detected in HLM incubations. nih.govfrontiersin.orgLC-HRMS/MS

Application of Recombinant Cytochrome P450 Enzymes for Metabolic Profiling of Mephedrone Metabolite M2

To pinpoint the specific enzymes responsible for the metabolism of mephedrone and the formation of its metabolites like M2, researchers employ recombinant cytochrome P450 (CYP) enzymes. These are individual human CYP enzymes produced in and purified from expression systems such as insect cells or bacteria. nih.gov This approach allows for the investigation of each enzyme's contribution to the metabolic pathway in isolation.

Studies using a panel of recombinant human CYP enzymes have demonstrated that CYP2D6 is the primary enzyme responsible for the Phase I metabolism of mephedrone. researchgate.netnih.govnih.gov This includes the hydroxylation reaction that leads to the formation of hydroxytolyl-mephedrone. While CYP2D6 plays the major role, minor contributions from other CYP isoforms have also been noted. researchgate.netnih.gov For the analog mexedrone (B10764521), CYP2C19 was found to be highly involved in the formation of hydroxylated and dealkylated metabolites, with CYP2D6 and CYP1A2 also contributing to hydroxylation reactions. researchgate.net

The use of recombinant enzymes is critical for understanding inter-individual variability in drug metabolism, as genetic polymorphisms in CYP genes, particularly CYP2D6, can lead to significant differences in how individuals metabolize mephedrone.

Table 2: Role of Recombinant CYP Enzymes in Mephedrone Metabolism

CYP IsoformRole in Mephedrone MetabolismSignificance
CYP2D6 Main enzyme responsible for Phase I metabolism, including hydroxylation. researchgate.netnih.govnih.govExplains significant inter-individual variability in metabolism due to genetic polymorphisms.
CYP2C19 Involved in the metabolism of mephedrone analogs like mexedrone. researchgate.netHighlights the importance of specific isoforms in the metabolism of related compounds.
CYP1A2 Minor contributor to mephedrone hydroxylation. researchgate.netDemonstrates the involvement of multiple enzymes in the overall metabolic profile.

Advancements in Hepatocyte and S9 Fraction Methodologies for this compound Biotransformation

While microsomes are excellent for studying Phase I metabolism, they lack the full complement of metabolic enzymes found in the liver. xenotech.comnih.gov To overcome this limitation, researchers utilize hepatocytes (intact liver cells) and S9 fractions. The S9 fraction is the supernatant obtained after a 9,000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolic reactions. thermofisher.comnih.govnih.gov

Hepatocytes, being intact cells, offer the most physiologically relevant in vitro model as they contain the full spectrum of metabolic enzymes and cofactors in their natural cellular environment. nih.gov However, their use can be more complex and costly compared to subcellular fractions. nih.gov Studies with hepatocytes can confirm the metabolic pathways observed in simpler systems and potentially identify novel metabolites that require the integrated function of multiple cellular compartments.

In Vitro Models for Studying this compound Metabolism Across Species

Understanding the differences in drug metabolism between humans and various animal species is crucial for the preclinical development and toxicological assessment of new compounds. In vitro models play a significant role in these comparative metabolism studies.

By incubating mephedrone with liver microsomes or S9 fractions from different species (e.g., rat, mouse, dog, monkey), researchers can identify species-specific metabolic profiles. frontiersin.orgfrontiersin.org For example, while CYP2D6 is the primary enzyme for mephedrone metabolism in humans, the orthologous enzymes in other species may have different activities or substrate specificities. researchgate.net However, some research suggests that CYP2E1, another enzyme involved in mephedrone metabolism, does not show significant differences between various species. researchgate.netfrontiersin.org

Comparative studies have revealed both similarities and differences in mephedrone metabolism. For instance, hydroxytolyl-mephedrone is a major metabolite in both humans and rats. nih.gov However, the relative abundance of certain metabolites can differ. Nor-mephedrone, for example, is reported to be the most abundant metabolite in rats, whereas hydroxytolyl-mephedrone is the major metabolite in humans. nih.gov These species-specific differences are critical for selecting the appropriate animal model for in vivo studies that will be most predictive of human outcomes.

Analytical Chemistry and Detection Methodologies for Mephedrone Metabolite M2

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF MS) for Mephedrone (B570743) Metabolite M2 Analysis

UHPLC-QTOF MS is a powerful analytical platform for the identification of unknown drug metabolites due to its high resolution, mass accuracy, and sensitivity. frontiersin.org This technique has been instrumental in elucidating the complex metabolic pathways of mephedrone.

In human metabolism studies, UHPLC-QTOF MS operating in MSE mode (a data-independent acquisition method) has been used to identify mephedrone metabolites in urine. researchgate.net In one such study, a metabolite labeled M2, with the molecular formula C₁₀H₁₁NO₃, was identified. researchgate.net This metabolite was proposed to be formed through the oxidation of a methyl group of another metabolite (M1) into a carboxylic acid. researchgate.net The high mass accuracy of QTOF analysis provides high confidence in the elemental composition of the detected ions, which is fundamental for structural elucidation. For instance, a study on a mephedrone analog, 4-MPD, identified its M2 metabolite (a mono-hydroxylated species) with an accurate mass of m/z 222.1488. mdpi.com The fragmentation pattern, showing specific losses of water molecules, further aided in confirming its structure. mdpi.com

The general workflow for such an analysis involves:

Sample Preparation: Urine or plasma samples are often subjected to a simple dilution or a protein precipitation step with a solvent like acetonitrile. frontiersin.org

Chromatographic Separation: A UHPLC system with a C18 column is typically used to separate the parent drug from its various metabolites. nih.govmdpi.com

Mass Spectrometric Detection: The QTOF analyzer acquires full-scan, high-resolution mass spectra of the precursor and fragment ions, allowing for the identification of expected and unexpected metabolites. frontiersin.orgnih.gov

This untargeted or "discovery" approach is crucial in the initial stages of metabolic investigation for new synthetic drugs. researchgate.netfrontiersin.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Mephedrone Metabolite M2 Quantification

Following the identification of metabolites by high-resolution MS, targeted and quantitative methods are developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. cuny.edukcl.ac.uk

LC-MS/MS methods have been validated for the simultaneous quantification of mephedrone and its key metabolites, including hydroxylated and carboxylated species, in various biological matrices like whole blood, plasma, and urine. kcl.ac.uknih.gov For example, a validated method was developed to measure metabolites such as hydroxytolyl-mephedrone and 4-carboxy-mephedrone (a likely identity for the M2 metabolite described as C₁₀H₁₁NO₃). kcl.ac.uk In a controlled human administration study, 4-carboxy-mephedrone was found to reach the highest concentration of all analytes in whole blood and plasma, making it a critical biomarker of mephedrone use. kcl.ac.uk Furthermore, its persistence in urine for up to three days post-administration underscores its importance as a long-term marker. kcl.ac.uk

Below is an interactive data table summarizing typical parameters for an LC-MS/MS method used for mephedrone metabolite analysis.

ParameterTypical Conditions/ValuesReference
InstrumentTriple Quadrupole Mass Spectrometer cuny.edu
Ionization SourceElectrospray Ionization (ESI), Positive Mode cuny.edukcl.ac.uk
LC ColumnReversed-phase C18 (e.g., Kinetex C18, 100x2.1 mm) cuny.edu
Mobile PhaseGradient of water and acetonitrile, often with 0.1% formic acid cuny.edunih.gov
Analysis ModeMultiple Reaction Monitoring (MRM) cuny.edukcl.ac.uk
LLOQ in Plasma~5 ng/mL upf.edu
LLOQ in Urine~20 ng/mL upf.edu

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique in toxicology screening. upf.edu While widely used for the parent compound mephedrone, its application for more polar metabolites like hydroxylated or carboxylated species (such as M2) presents challenges. nih.govfrontiersin.org These polar functional groups make the metabolites less volatile, often requiring a chemical derivatization step to increase their thermal stability and improve their chromatographic properties. nih.gov

Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) which convert polar -OH and -COOH groups into less polar trimethylsilyl (B98337) (TMS) ethers and esters. While effective, this adds a step to sample preparation and can introduce variability.

Despite these hurdles, GC-MS methods have been developed for screening synthetic cathinones and their metabolites in urine. upf.edu A study on the in vitro metabolism of 4-MEC (a substance structurally similar to some mephedrone metabolites) utilized GC-MS analysis, indicating the technique's applicability within this compound class. frontiersin.org However, for routine quantification of polar metabolites like the carboxylic acid derivative of mephedrone, LC-MS/MS is generally preferred due to its simpler sample preparation and direct analysis of polar compounds. nih.gov

Untargeted Metabolomics Approaches for Comprehensive Mephedrone Metabolite Profiling, Including M2

Untargeted metabolomics aims to capture a global snapshot of all measurable small-molecule metabolites in a biological sample. nih.govbiorxiv.org This approach is particularly valuable for understanding the widespread physiological changes induced by a drug and for discovering novel biomarkers of exposure. nih.govresearchgate.net High-resolution mass spectrometry, typically UHPLC-QTOF MS, is the analytical engine for these studies. mdpi.comnih.gov

In the context of mephedrone, untargeted metabolomics has been applied to plasma samples from controlled human administration studies. nih.govnih.gov These studies compare the metabolic profiles of individuals before and after drug intake, as well as against placebo. nih.gov The goal is to identify metabolic pathways significantly perturbed by the drug. Research has shown that mephedrone intake affects pathways related to energy metabolism, amino acids, and steroid biosynthesis. nih.govnih.gov

Interestingly, comparative untargeted metabolomics revealed that mephedrone's effect on energy metabolism produced a metabolic profile more similar to that of amphetamine than to MDMA. nih.govnih.govresearchgate.net Such studies provide a broader understanding of a drug's pharmacological action and can identify unexpected metabolic products that may be candidates for future targeted analysis. nih.gov The large datasets generated are analyzed using multivariate statistical tools like principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA) to pinpoint the most significant differentiating metabolites. nih.govmdpi.com

Targeted Metabolomics for Specific Quantification of this compound

While untargeted metabolomics is excellent for discovery, targeted metabolomics is used for the accurate and precise quantification of a predefined set of metabolites, such as M2. researchgate.net This approach uses techniques like LC-MS/MS to focus on specific analytes known to be relevant to the biological question at hand. researchgate.net

Once a metabolite like 4-carboxy-mephedrone is identified as a major and persistent marker through untargeted studies, a targeted method can be developed and validated for its routine measurement in forensic and clinical cases. kcl.ac.uk This strategy combines the discovery power of untargeted analysis with the quantitative rigor of targeted analysis.

A study investigating the pharmacological profiles of new psychoactive substances in rats utilized a targeted metabolomics workflow to examine changes in specific pathways, such as monoamine neurotransmitters and steroids, following mephedrone administration. researchgate.net This allowed for a focused investigation into how the drug and its metabolites affect specific systems of interest. This hypothesis-driven approach is essential for confirming the biological impact of metabolites identified in broader screening studies. nih.gov

Comparative Metabolic Studies of Mephedrone Metabolite M2

Comparative Analysis of Mephedrone (B570743) Metabolite M2 Pathways with Other Synthetic Cathinones

The metabolic pathways leading to Mephedrone Metabolite M2 are characteristic of the biotransformation processes seen across the synthetic cathinone (B1664624) class, particularly for compounds sharing structural similarities with mephedrone. The primary metabolic reactions involved are N-dealkylation, hydroxylation of the aromatic methyl group, and its subsequent oxidation to a carboxylic acid. researchgate.net

Studies on other synthetic cathinones reveal similar metabolic fates:

Shared Pathways: Many synthetic cathinones possess a β-keto group, which commonly undergoes reduction to an alcohol. researchgate.net Derivatives that, like mephedrone, have a methyl group on the aromatic ring typically undergo hydroxylation of this substituent, which can then be further oxidized to a carboxylic acid. researchgate.net For example, in vitro studies of 4-MPD (4-methyl-N,N-dimethylcathinone), an analogue of mephedrone, identified a major metabolite (designated M2 in that study) formed by the hydroxylation of the tolyl moiety, which is then further oxidized to a carboxylic acid metabolite. mdpi.com

N-Dealkylation: N-dealkylation is a common pathway for N-methylated stimulants. The N-demethylation of mephedrone to its primary amine, nor-mephedrone, is a prerequisite step for the formation of Metabolite M2. researchgate.net This process is also observed in the metabolism of numerous other synthetic cathinones, such as mexedrone (B10764521) and the positional isomers of mephedrone (MMCs). researchgate.netnih.gov

Structural Influence: The specific metabolic profile of a synthetic cathinone is highly dependent on its chemical structure. researchgate.net The presence of the tolyl group in mephedrone is essential for the formation of its carboxylated metabolites, including M2. Cathinones without this group, such as those with a methylenedioxy ring (e.g., methylone, ethylone), undergo different primary metabolic reactions, such as the hydrolysis of the methylenedioxy ring. mdpi.com

Table 1: Comparison of Primary Metabolic Pathways

Metabolic Reaction Mephedrone (leading to M2) Other Synthetic Cathinones
N-Dealkylation Yes (Forms nor-mephedrone, a precursor to M2) researchgate.net Common for N-alkylated cathinones (e.g., 4-MPD, mexedrone) mdpi.comnih.gov
β-Keto Reduction Yes (A major pathway for mephedrone, but not for M2 formation) wikipedia.org Common across most synthetic cathinones researchgate.net
Tolyl Group Oxidation Yes (Hydroxylation followed by oxidation to carboxylic acid) researchgate.netwikipedia.org Common for cathinones with a tolyl group (e.g., 4-MPD) researchgate.netmdpi.com

| Methylenedioxy Ring Cleavage | Not Applicable | Primary pathway for cathinones like methylone and MDPV mdpi.com |

Sex-Specific Differences in this compound Biotransformation

Evidence suggests that the biotransformation of drugs can differ between sexes, driven by intrinsic factors like hormones and genetics that influence metabolic enzyme activity. fda.govuspharmacist.com Many CYP450 enzymes and Phase II conjugation enzymes exhibit sex-dependent activity, which can lead to different pharmacokinetic profiles in males and females. uspharmacist.com

This principle appears to apply to synthetic cathinones. A study investigating the metabolism of mephedrone's positional isomers (MMCs) using liver microsomes from both male and female rats and humans was conducted to identify potential sex-specific differences. researchgate.net The research detected seven metabolites that were formed exclusively in incubations with pooled male rat liver microsomes, indicating a clear sex-specific difference in the metabolic profile in that species. researchgate.net

While this particular study did not specify whether this compound itself showed sex-specific formation, the findings establish that sex can be a significant variable in the metabolism of mephedrone-like compounds. Such differences could potentially influence the rate of formation or clearance of M2 and other metabolites, although specific data on M2 in humans remains limited. General metabolomic studies have also identified sex-specific metabolic signatures in various diseases, with pathways involving acyl carnitines and sphingomyelins showing different abundances in males and females, further supporting the biological basis for sex-differentiated metabolism. mdpi.com

Investigation of Mephedrone Metabolite M2 Pharmacological Relevance

Assessment of Mephedrone (B570743) Metabolite M2 Interactions with Monoamine Transporters

Research into the interaction of Mephedrone Metabolite M2 (4-OH-mephedrone) with monoamine transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—has demonstrated its notable activity. nih.gov In vitro studies using human embryonic kidney (HEK293) cells that express these human transporters have shown that 4-OH-mephedrone inhibits the uptake of monoamines. nih.govsemanticscholar.org

Specifically, 4-OH-mephedrone's potency in inhibiting uptake at the human dopamine transporter (hDAT) and human norepinephrine transporter (hNET) is comparable to that of the parent compound, mephedrone. nih.gov Further investigation through release assays confirmed that 4-OH-mephedrone is not merely a blocker of these transporters but acts as a transportable substrate. nih.govsemanticscholar.org This means it is taken up by the neuron and, in turn, triggers the reverse transport or release of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin from the cell into the synapse. nih.gov

While most hydroxylated metabolites of mephedrone are considered relatively weak inhibitors of monoamine transporters, they tend to be more potent at DAT and NET compared to SERT. frontiersin.orgnih.gov However, studies highlight that 4-OH-mephedrone, along with another metabolite, nor-mephedrone, are considerably more potent as substrate-releasers than the dihydromephedrone metabolite. nih.gov

The following table details the potency of this compound (4-OH-mephedrone) compared to mephedrone in interacting with monoamine transporters in HEK293 cells.

Table 1: Interaction of Mephedrone and Metabolite M2 (4-OH-Mephedrone) with Human Monoamine Transporters

Compound Transporter Uptake Inhibition IC₅₀ (nM) Release EC₅₀ (nM)
Mephedrone hDAT 147 43
hNET 117 31
hSERT 690 148
4-OH-Mephedrone (M2) hDAT 200 117
hNET 129 49
hSERT 1227 374

Data sourced from in vitro assays in HEK293 cells. nih.gov

Experimental Determination of this compound Blood-Brain Barrier Permeability

When 4-OH-mephedrone was administered systemically to the animals, it failed to produce significant changes in the extracellular levels of dopamine and serotonin in the brain's nucleus accumbens. nih.govsemanticscholar.org This is in stark contrast to the parent compound, mephedrone, and its N-demethylated metabolite, nor-mephedrone, both of which readily produced neurochemical effects upon systemic administration. nih.gov

The limited ability of 4-OH-mephedrone to penetrate the central nervous system is likely due to its physicochemical properties. nih.gov The addition of a hydroxyl group to the tolyl ring during metabolism increases the molecule's hydrophilicity. nih.gov The permeability of the BBB is correlated with lipid solubility; more lipophilic compounds, such as mephedrone and nor-mephedrone, can traverse this barrier more effectively. nih.gov Although mephedrone itself has been shown in in-vitro models to disrupt the integrity of the BBB, this does not appear to facilitate significant central nervous system entry for its hydrophilic metabolite, 4-OH-mephedrone. researchgate.netnih.gov

Comparative Analysis of this compound Neurochemical Contributions

The neurochemical contribution of this compound in vivo appears to be minimal due to its inability to reach the brain in significant concentrations. nih.gov A comparative analysis based on in vivo microdialysis studies in rats highlights the differences between M2 and other mephedrone-related compounds. nih.gov

As shown in the table below, both mephedrone and its metabolite nor-mephedrone caused significant increases in extracellular dopamine and serotonin in the nucleus accumbens. nih.gov In contrast, 4-OH-mephedrone (M2) had no significant effect on the levels of these key neurotransmitters. nih.govsemanticscholar.org Furthermore, consistent with these neurochemical findings, mephedrone and nor-mephedrone induced locomotor activity in rats, whereas 4-OH-mephedrone did not. nih.gov

This demonstrates that despite its potent activity at monoamine transporters in vitro, M2's poor BBB penetration prevents it from contributing directly to the central psychoactive effects of mephedrone. nih.gov Its pharmacological activity may be more relevant to peripheral systems. nih.gov

Table 2: Comparative In Vivo Neurochemical Effects in Rat Nucleus Accumbens

Compound Administered Effect on Extracellular Dopamine Effect on Extracellular Serotonin Induced Locomotor Activity
Mephedrone Increased Increased Yes
Nor-mephedrone Increased Increased Yes
4-OH-Mephedrone (M2) No significant effect No significant effect No

Data based on in vivo microdialysis and behavioral studies in rats following systemic administration. nih.gov

Elucidation of this compound's Role in Receptor Binding and Signaling Pathways

Current research has primarily focused on the interactions of this compound with monoamine transporters. There is limited specific information available elucidating the role of 4-OH-mephedrone in direct receptor binding and subsequent signaling pathways within the central nervous system.

The parent compound, mephedrone, has been shown to possess an affinity for various receptors, including serotonin 5-HT₂ receptors and dopamine D₂ receptors. wikipedia.orgnih.gov However, it has not been determined whether M2 shares this receptor binding profile. Given the evidence that M2 does not readily cross the blood-brain barrier, its potential for direct interaction with central receptors is likely limited. nih.gov

The primary established mechanism of action for M2 is as a substrate-type releaser at dopamine, norepinephrine, and serotonin transporters. nih.gov Any physiological effects resulting from this activity would likely be confined to the periphery, where the metabolite is more abundant. Further investigation is required to determine if this compound has any significant affinity for peripheral receptors or engages other signaling pathways outside the central nervous system.

Forensic and Toxicological Research on Mephedrone Metabolite M2

Mephedrone (B570743) Metabolite M2 as a Biomarker for Mephedrone Exposure

Nor-mephedrone, the N-demethylated metabolite of mephedrone, serves as a critical biomarker for confirming the consumption of its parent compound. Its identification in biological specimens provides definitive evidence of mephedrone exposure, which is invaluable in clinical and forensic investigations. The detection of nor-mephedrone is significant because the parent drug, mephedrone, can be rapidly metabolized and eliminated from the body.

The presence of nor-mephedrone can extend the window of detection for mephedrone use, offering a longer timeframe for toxicological screening. In instances where mephedrone concentrations may have fallen below the limit of detection, the presence of nor-mephedrone can still provide a positive indication of recent use. This is particularly important in scenarios such as workplace drug testing, driving under the influence cases, and post-mortem examinations.

Methodologies for Detection of Mephedrone Metabolite M2 in Biological Matrices for Forensic Contexts

A variety of sophisticated analytical techniques are employed in forensic laboratories for the accurate detection and quantification of nor-mephedrone in diverse biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used and highly regarded method for the analysis of nor-mephedrone. Its high sensitivity and selectivity allow for the detection of very low concentrations of the metabolite in complex biological samples such as blood, urine, and hair. LC-MS/MS methods are capable of simultaneously quantifying mephedrone and its various metabolites, providing a comprehensive metabolic profile.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique utilized for the detection of nor-mephedrone. Often, a derivatization step is required to improve the chromatographic properties and thermal stability of the analyte. While a robust and reliable method, GC-MS can be susceptible to the thermal degradation of cathinone (B1664624) derivatives if not carefully optimized.

Electrochemical Sensing: Emerging research has explored the use of electrochemical sensors for the rapid and on-site detection of mephedrone and its metabolites. These methods offer the potential for portable and cost-effective screening tools, although they may require confirmatory analysis by more established techniques like LC-MS/MS. For instance, differential pulse voltammetry has been shown to detect nor-mephedrone in buffer solutions and diluted human urine. acs.org

The selection of the analytical method often depends on the specific requirements of the forensic investigation, including the desired sensitivity, the biological matrix being analyzed, and the available instrumentation.

Below is an interactive data table summarizing the primary methodologies for the detection of nor-mephedrone.

MethodologyBiological MatricesKey AdvantagesKey Limitations
LC-MS/MS Urine, Blood, Plasma, Hair, Oral Fluid, FingerprintsHigh sensitivity and specificity, suitable for quantificationHigher cost of instrumentation and maintenance
GC-MS Urine, BloodHigh resolving power, established techniquePotential for thermal degradation of analytes, may require derivatization
Electrochemical Sensing UrineRapid, portable, and cost-effective for screeningLower selectivity, may require confirmatory analysis

Research on Detection Windows of this compound in Various Biological Samples

The detection window for nor-mephedrone varies significantly depending on the biological matrix being analyzed. Understanding these differences is crucial for the correct interpretation of toxicological results.

Blood and Plasma: Blood and plasma have a shorter detection window compared to urine, reflecting the more immediate presence of the drug and its metabolites in the circulatory system. Following a single administration, nor-mephedrone can typically be detected in whole blood and plasma for up to 6 hours. kcl.ac.uk One study noted that mephedrone itself was detectable on day 2 in the whole blood of one participant. kcl.ac.uk

Hair: Hair analysis provides a much wider window of detection, capable of indicating a history of drug use over several months. thermofisher.com The rate of hair growth is approximately 1 cm per month, allowing for segmental analysis to create a timeline of exposure. drugs.ie Nor-mephedrone has been successfully detected in hair samples one month after mephedrone administration. kcl.ac.uk The concentration of nor-mephedrone in hair can vary, with one study reporting a nor-mephedrone to mephedrone ratio of 0.19 in a single subject. kcl.ac.uk

Fingerprints: The analysis of sweat from fingerprints is a less common but emerging technique. In a controlled study, nor-mephedrone was detected in 3.8% of all post-administration fingerprint samples, indicating a much lower detection rate compared to the parent drug. kcl.ac.uk

The following interactive data table provides an overview of the detection windows for nor-mephedrone in various biological samples.

Biological SampleTypical Detection WindowNotes
Urine Up to 48 hoursCan be detected for up to 3 days in some cases, providing an extended window for confirming use.
Blood/Plasma Up to 6 hoursReflects recent drug exposure.
Hair MonthsProvides a long-term history of drug use. Segmental analysis can indicate patterns of use over time.
Fingerprints Limited (low detection rate)An emerging, non-invasive technique with currently lower detection rates for metabolites compared to the parent drug.

Challenges and Future Directions in this compound Forensic Analysis

The forensic analysis of nor-mephedrone, while well-established, is not without its challenges. Future research and technological advancements are aimed at addressing these issues.

Challenges:

Stability of the Analyte: Nor-mephedrone has been shown to be unstable in biological matrices, particularly when stored at higher temperatures. One study found that in whole blood stored at +4°C, nor-mephedrone concentrations decreased by 40.2% after 10 days. kcl.ac.uk Proper storage at -20°C is crucial to minimize degradation and ensure accurate quantification. kcl.ac.uknih.gov

Lack of Standardized Cut-off Values: For many new psychoactive substances and their metabolites, including nor-mephedrone, there is a lack of universally accepted cut-off values for interpretation in different matrices, particularly in hair analysis. nih.gov This can make it challenging to differentiate between chronic use, single exposure, and external contamination.

Emergence of New Analogs: The continuous emergence of new cathinone derivatives presents a challenge for analytical methods. Laboratories must constantly update their screening panels and methods to detect these new compounds and their metabolites. umw.edu.plojp.gov

Interpretation of Concentrations: The variability in mephedrone concentrations in both fatal and non-fatal cases complicates the forensic toxicological interpretation. nih.gov This variability can be attributed to factors such as interindividual differences in metabolism and polydrug use.

Future Directions:

Development of More Robust and Rapid Analytical Methods: There is a continuing need for the development of faster, more sensitive, and field-portable analytical techniques for the on-site screening of mephedrone and its metabolites. acs.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS): The use of HRMS is becoming more prevalent in forensic toxicology. This technology can aid in the identification of unknown metabolites and provide greater confidence in compound identification. nih.gov

Non-targeted Testing Protocols: Forensic laboratories are increasingly considering non-targeted testing workflows. These approaches can help in the identification of unexpected new psychoactive substances and their metabolites that might be missed by targeted analyses. ojp.gov

Further Research on Metabolite Ratios: More extensive research into the ratios of different mephedrone metabolites in various biological matrices could provide valuable information for estimating the time of last use and differentiating between patterns of consumption.

Q & A

Q. How do metabolomics workflows address M2 quantification in complex matrices?

  • Methodological Answer : Untargeted metabolomics using HRMS requires isotopic internal standards (e.g., deuterated M2) for normalization. Tools like MetaboAnalyst 2.0 enable pathway enrichment analysis, while databases like HMDB and MBROLE2 annotate M2’s biochemical context. Co-expression analysis identifies metabolites correlating with M2, highlighting synergistic pathways .

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